molecular formula C42H60N4O9 B12426162 PROTAC CRABP-II Degrader-1

PROTAC CRABP-II Degrader-1

Cat. No.: B12426162
M. Wt: 764.9 g/mol
InChI Key: XEMRMMAFXLINDA-XVCXXHFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CRABP-II Degrader-1 involves the conjugation of a ligand for CRABP-II with a ligand for cIAP1 through a linker. The synthetic route typically includes the following steps:

Industrial Production Methods

the general approach would involve large-scale synthesis of the individual components (CRABP-II ligand, cIAP1 ligand, and linker) followed by their conjugation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

PROTAC CRABP-II Degrader-1 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degraded form of CRABP-II, which is broken down into smaller peptides and amino acids by the proteasome .

Mechanism of Action

PROTAC CRABP-II Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands connected by a linker:

    CRABP-II ligand: Binds to CRABP-II.

    cIAP1 ligand: Binds to cIAP1, an E3 ubiquitin ligase.

When this compound binds to both CRABP-II and cIAP1, it brings the two proteins into close proximity. This proximity induces the ubiquitination of CRABP-II by cIAP1, marking it for degradation by the proteasome. The degraded CRABP-II is then broken down into smaller peptides and amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC CRABP-II Degrader-1 is unique in its ability to specifically target and degrade CRABP-II. This specificity allows for precise modulation of CRABP-II levels in cells, making it a valuable tool for studying the biological functions of CRABP-II and developing targeted therapies .

Properties

Molecular Formula

C42H60N4O9

Molecular Weight

764.9 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1

InChI Key

XEMRMMAFXLINDA-XVCXXHFGSA-N

Isomeric SMILES

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.